molecular formula C25H16F3N3OS B304126 3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B304126
M. Wt: 463.5 g/mol
InChI Key: GNDLMOGBIPIKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thieno[2,3-b]pyridine ring system.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of protein kinase CK2. This compound binds to the ATP-binding site of the enzyme and prevents its activity. This, in turn, leads to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide have been studied extensively. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells. It has also been studied for its potential anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments include its potential as a selective inhibitor of protein kinase CK2 and its potential anti-cancer properties. However, the limitations of using this compound include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. One direction is to study its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its potential as an anti-inflammatory agent. Additionally, further studies can be conducted to improve the solubility and reduce the toxicity of this compound. Finally, the potential applications of this compound in other scientific research fields can be explored.

Synthesis Methods

The synthesis of 3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves the reaction of 2-bromo-6-phenyl-3-trifluoromethylpyridine with 2-naphthylamine and thiophene-2-carboxylic acid. The reaction is carried out in the presence of a palladium catalyst and a base. The product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has shown potential applications in various scientific research fields. It has been studied as a potential inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been studied for its anti-cancer properties, as it has shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C25H16F3N3OS

Molecular Weight

463.5 g/mol

IUPAC Name

3-amino-N-naphthalen-2-yl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C25H16F3N3OS/c26-25(27,28)18-13-19(15-7-2-1-3-8-15)31-24-20(18)21(29)22(33-24)23(32)30-17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,29H2,(H,30,32)

InChI Key

GNDLMOGBIPIKQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC5=CC=CC=C5C=C4)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC5=CC=CC=C5C=C4)N

Origin of Product

United States

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